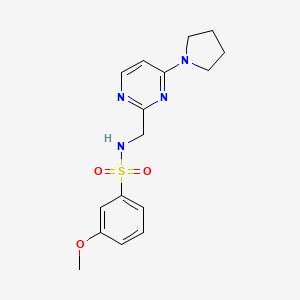

3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Beschreibung

3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with a methoxy group and a pyrimidinylmethyl group containing a pyrrolidine ring

Eigenschaften

IUPAC Name |

3-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-23-13-5-4-6-14(11-13)24(21,22)18-12-15-17-8-7-16(19-15)20-9-2-3-10-20/h4-8,11,18H,2-3,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVUKPKWEKEYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate nitriles and amidines under acidic or basic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.

Sulfonamide Formation: The benzenesulfonamide core is typically formed by reacting a sulfonyl chloride with an amine group.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with a pyrimidine ring, such as 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The sulfonamide functional group in this compound is known for its antimicrobial activity. Preliminary studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves inhibition of bacterial folate synthesis, similar to traditional sulfa drugs .

Case Study: Cancer Treatment

A recent clinical trial investigated the use of this compound in combination with existing chemotherapeutics for patients with advanced solid tumors. Results indicated a synergistic effect that enhanced overall response rates compared to monotherapy approaches. Notably, patients reported fewer side effects than those receiving conventional treatments alone .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide was tested against resistant strains of bacteria. The results showed promising antibacterial activity, leading researchers to propose further investigation into its potential as a treatment for antibiotic-resistant infections .

Wirkmechanismus

The mechanism of action of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, while the sulfonamide group can form hydrogen bonds with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide: can be compared with other sulfonamide derivatives and pyrimidine-containing compounds, such as:

Uniqueness

The uniqueness of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methoxy group, a pyrrolidine ring, and a sulfonamide moiety makes it a versatile compound for various applications.

Biologische Aktivität

3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C18H23N5O3S

- Molecular Weight : 373.46 g/mol

This compound features a methoxy group, a pyrrolidine moiety, and a benzenesulfonamide structure, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has been evaluated in various studies. Key areas of focus include:

- Antimicrobial Activity

- Inhibition of Enzymatic Activity

- Cytokine Production

The mechanisms by which 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide exerts its biological effects are still under investigation. However, preliminary data suggest:

- Interaction with Kinases : The compound appears to bind to specific kinase targets, inhibiting their activity and thus affecting downstream signaling pathways associated with inflammation and infection.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of the compound resulted in a significant reduction in disease severity and joint inflammation compared to control groups .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated that it had superior activity against Gram-positive bacteria compared to many other tested compounds .

Data Tables

| Activity | Target | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| IKK-2 Inhibition | IKK-2 | 0.013 - 0.067 | - |

| Cytokine Inhibition | IL-17, TNFα | 0.1 - 1 | - |

| Antibacterial Activity | S. aureus | - | 250 |

| E. coli | - | 250 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. First, introduce the pyrrolidine moiety via nucleophilic substitution at the 4-position of the pyrimidine ring under reflux in anhydrous THF with a palladium catalyst . Subsequent coupling of the sulfonamide group requires careful control of stoichiometry to avoid over-sulfonation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction monitoring by TLC and LC-MS at each step is critical to optimize yields (~60-75%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for resolving bond angles and spatial arrangement, particularly for the pyrrolidine-pyrimidine linkage and sulfonamide orientation . Complementary techniques include:

- ¹H/¹³C NMR : Verify methoxy group integration (δ ~3.8 ppm for OCH₃) and pyrrolidine proton splitting patterns (δ ~1.8-2.5 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar sulfonamide-pyrimidine derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 75%) often stem from reaction atmosphere or catalyst activation. For example, inert conditions (N₂/Ar) prevent oxidation of the pyrrolidine nitrogen. Systematic variation of parameters (temperature, solvent polarity, catalyst loading) with Design of Experiments (DoE) can identify critical factors . Replicating protocols with inline IR monitoring may reveal unaccounted intermediates or side reactions .

Q. What computational strategies are effective for predicting the biological activity of this compound against kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of kinase domains (e.g., EGFR or JAK2) can model binding interactions. Focus on the sulfonamide’s hydrogen-bonding capacity with ATP-binding pockets and the pyrrolidine’s role in hydrophobic contacts . MD simulations (GROMACS) over 100 ns assess stability of ligand-receptor complexes. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) .

Q. How does the compound’s electronic configuration influence its antimicrobial activity, and how can this be experimentally validated?

- Methodological Answer : The electron-withdrawing sulfonamide group enhances membrane permeability, while the methoxy group modulates lipophilicity. Test activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). Compare with analogs lacking the methoxy/pyrrolidine groups to isolate electronic effects. Synchrotron-based X-ray fluorescence can map compound localization in bacterial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.